4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-4-5(6(13)14)3-12-7(11(4)2)8-9-10-12/h3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDMORUYWPZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-28-4 | |
| Record name | 4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1803604-43-4) is a member of the tetrazole family known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₅O
- Molecular Weight : 181.20 g/mol
- IUPAC Name : 4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-ylmethanol
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds in the tetrazolo[1,5-a]pyrimidine class have been shown to:
- Inhibit Enzymatic Activity : They often act as phosphodiesterase inhibitors, impacting cyclic AMP pathways crucial for cardiovascular function.
- Modulate Cell Signaling : These compounds can influence signaling pathways such as the ERK pathway, affecting cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related compounds showed effective inhibition against various bacterial strains, with some exhibiting better activity than standard antibiotics like ampicillin .
| Microorganism | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| Bacillus subtilis | 100 | Penicillin (31) |
| Pseudomonas aeruginosa | 125 | Penicillin (46) |
| Streptococcus species | 125 | Penicillin (33) |
Anticancer Activity
Tetrazole compounds have also been investigated for their anticancer potential:
- Certain derivatives have shown promising results against liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with specific compounds demonstrating IC50 values as low as 4.2 μM .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Hep G2 | 4.2 |
| A549 | Varies |
Hypoglycemic Activity
Recent studies have suggested potential antidiabetic effects:
- Compounds similar to the tetrazolo class have shown significant glucose-lowering effects in diabetic animal models, outperforming established treatments like pioglitazone .
Case Study 1: Antimicrobial Efficacy
A series of synthesized tetrazole derivatives were tested for antimicrobial activity using the disc diffusion method. The results indicated that these compounds could effectively inhibit the growth of multiple bacterial strains. Notably, one derivative displayed a zone of inhibition larger than that of ciprofloxacin against E. coli.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines revealed that certain tetrazolo derivatives could bind to DNA and form stable complexes. This interaction is hypothesized to contribute to their genotoxic effects and anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
